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Sandramycin

Numéro de catalogue: B1212530
Poids moléculaire: 1221.3 g/mol
Clé InChI: WXIVYIYCEBUEHL-RTQGILJWSA-N
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Description

Overview of Sandramycin as a Natural Product

This compound is a structurally complex natural product belonging to the cyclic depsipeptide class of antibiotics. nih.govcaymanchem.com It is characterized by a C2-symmetric cyclic decadepsipeptide core, meaning it possesses a twofold axis of symmetry. nih.govnih.gov A key feature of its architecture is the presence of 3-hydroxyquinaldic acid, which acts as an appended chromophore. nih.gov This compound is produced through the metabolic processes of certain bacteria and is recognized for its potent biological activities. caymanchem.com

This compound's mechanism of action involves its function as a bifunctional DNA intercalator. This allows the molecule to strongly bind to DNA and create crosslinks, a process central to its biological effects. caymanchem.com

Historical Context of Discovery and Research Trajectory

This compound was first reported in December 1989 by J.A. Matson and J.A. Bush of the Pharmaceutical Research and Development Division at the Bristol-Myers Company. nih.gov The novel antitumor antibiotic was isolated from the cultured broth of a Nocardioides sp., specifically the strain designated ATCC 39419. nih.govresearchgate.net The initial purification was achieved through solvent partition and column chromatography. nih.gov Early studies revealed its moderate in vitro activity against Gram-positive bacteria and in vivo activity against leukemia P388 in mice. nih.govresearchgate.net

Following its discovery, the detailed chemical structure of this compound was elucidated. Spectroscopic analysis and chiral chromatography of its acid hydrolysate were instrumental in determining its composition as a cyclic decadepsipeptide. nih.gov The complex and unique structure of this compound subsequently made it a compelling target for synthetic chemists. The first total synthesis of (-)-sandramycin was a significant milestone in the field. acs.org This achievement not only confirmed the proposed structure but also opened avenues for the synthesis of various analogues to explore structure-activity relationships. acs.orgacs.orgnih.gov Research has continued with the development of different synthetic strategies, including solid-phase synthesis, to efficiently produce this compound and its derivatives for further biological evaluation. nih.govacs.org

Significance of this compound within Natural Product Chemistry and Chemical Biology Research

This compound holds considerable significance in the fields of natural product chemistry and chemical biology due to several key attributes. As a potent antitumor antibiotic, it serves as a valuable lead compound in the quest for new cancer therapeutics. hokudai.ac.jp The intricate cyclic peptide structure of this compound presents a formidable challenge for total synthesis, thereby stimulating the development of innovative synthetic methodologies. acs.orghokudai.ac.jp

The total synthesis of this compound and its analogues allows for detailed investigations into its DNA binding properties and the structure-activity relationships of this class of molecules. acs.orgnih.gov By systematically modifying different parts of the molecule, researchers can probe the specific interactions between this compound and DNA, shedding light on the molecular basis of its bioactivity. acs.org The study of this compound contributes to a deeper understanding of how natural products can interact with biological macromolecules, providing insights that are crucial for drug design and discovery. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H76N12O16 B1212530 Sandramycin

Propriétés

Formule moléculaire

C60H76N12O16

Poids moléculaire

1221.3 g/mol

Nom IUPAC

3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

InChI

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1

Clé InChI

WXIVYIYCEBUEHL-RTQGILJWSA-N

SMILES

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

SMILES isomérique

CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

SMILES canonique

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

Synonymes

sandramycin

Origine du produit

United States

Origin and Early Investigations of Sandramycin

Isolation and Characterization from Microbial Sources

The initial discovery of sandramycin was the result of screening programs aimed at identifying novel antitumor antibiotics from microbial sources. The compound was successfully isolated from the cultured broth of a specific actinomycete bacterium. nih.gov The process involved separating the compound from the fermentation broth through methods such as solvent partition and subsequent purification using column chromatography. nih.gov Early chemical analysis identified this compound as a new depsipeptide, a class of compounds characterized by having both peptide and ester bonds in their structure. nih.gov Further studies established it as a C2-symmetric cyclic decadepsipeptide, belonging to a class of molecules that includes compounds like luzopeptins and quinaldopeptin. nih.gov

This compound was first isolated from a microorganism identified as a Nocardioides sp. with the strain designation ATCC 39419. nih.gov However, subsequent taxonomic and phylogenetic analysis led to a reclassification of this strain. Based on 16S rDNA sequence analysis and detailed phenotypic characterization, the producing organism was placed in a new genus, Kribbella. The species was named Kribbella sandramycini sp. nov., in honor of the compound it produces. researchgate.net Later research also identified other strains capable of producing this compound, such as Kribbella sp. strain CA-293567. medinadiscovery.com

Producing Organisms of this compound
Original IdentificationStrain DesignationCurrent ClassificationReference
Nocardioides sp.ATCC 39419Kribbella sandramycini nih.govresearchgate.net
Kribbella sp.CA-293567Kribbella sp. medinadiscovery.com

Initial Biological Observations and Academic Implications

From its initial discovery, this compound demonstrated significant biological activity. Early studies revealed that it was moderately active in vitro against Gram-positive bacteria and showed in vivo antitumor activity against P388 leukemia in murine models. nih.gov This dual antibacterial and antitumor potential marked it as a compound of considerable academic interest.

Subsequent investigations provided more detailed insights into its spectrum of activity. It was found to have strong growth inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA) and remarkable antifungal activity against pathogens such as Aspergillus fumigatus and Candida albicans. nih.gov Conversely, it showed no activity against Gram-negative bacteria like Acinetobacter baumannii or Pseudomonas aeruginosa. nih.gov The academic importance of this compound was further solidified by studies into its mechanism of action. Research indicated that this compound functions as a DNA binding agent, exhibiting bifunctional intercalation, a process where its two chromophore units insert between the base pairs of the DNA double helix. acs.org This mode of action is similar to related compounds like the luzopeptins and is believed to be the basis for its potent cytotoxic effects. acs.org

Summary of Initial Biological Observations for this compound
Activity TypeTargetObservationReference
AntitumorLeukemia P388 (in vivo)Active nih.gov
AntibacterialGram-positive bacteriaModerately active nih.gov
AntibacterialMRSA MB-5393Strong growth inhibition (IC₅₀ of 0.31 µg/mL) nih.gov
AntibacterialGram-negative bacteria (A. baumannii, P. aeruginosa)No activity identified nih.gov
AntifungalAspergillus fumigatus ATCC-46645Remarkable activity (IC₅₀ of 5.72 µg/mL) nih.gov
AntifungalCandida albicans ATCC-64124Remarkable activity (IC₅₀ of 7.55 µg/mL) nih.gov

Sandramycin Biosynthesis and Biosynthetic Engineering

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for Sandramycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification of this cluster was accomplished through genome sequencing of producing organisms, such as Kribbella sp. CA-293567 and Kribbella sandramycini ATCC 39419T. nih.govmedinadiscovery.com In the Kribbella sp. strain CA-293567, a putative this compound BGC, designated san, was identified using bioinformatic tools like antiSMASH. nih.gov This cluster showed a 34% similarity to the BGC of thiocoraline, another structurally related peptide antibiotic. nih.gov The identification of the san cluster has been instrumental in proposing the biosynthetic pathway and understanding the non-canonical mechanisms of its assembly. medinadiscovery.com

The this compound BGC (san) from Kribbella sp. CA-293567 spans approximately 37 kilobases (Kb) and contains 18 open reading frames (ORFs). nih.gov The organization of this cluster is highly similar to the sdm cluster found in Kribbella sandramycini. nih.gov The cluster houses all the necessary genetic information for the synthesis of the peptide backbone, the chromophore, and precursor molecules, as well as genes for regulation and transport. nih.gov

Key genes within the san cluster include two large Non-Ribosomal Peptide Synthetase (NRPS) genes, san11 and san12, which are central to the assembly of the depsipeptide backbone. nih.gov Another critical gene, san2, encodes a homolog of RapL, an enzyme proposed to be responsible for biosynthesizing the L-pipecolic acid precursor. nih.gov The cluster also contains genes for the synthesis of the 3-hydroxyquinaldic acid (3HQA) chromophore. Additionally, the BGC includes genes encoding transcriptional regulators (San10, San15), ABC transporters (San16, San17), a resistance protein (San1), and other enzymes whose precise roles are yet to be fully elucidated. nih.gov

GeneProposed Function
San1Thiocoraline resistance protein homolog
San2RapL homolog (Pipecolic acid biosynthesis)
San10Transcriptional regulator
San11Non-Ribosomal Peptide Synthetase (NRPS)
San12Non-Ribosomal Peptide Synthetase (NRPS)
San14Unknown protein
San15Transcriptional regulator
San16ABC transporter
San17ABC transporter
San18HNH endonuclease

Comparative analysis of the this compound BGCs from different producing strains reveals a high degree of conservation. nih.gov The san cluster from Kribbella sp. CA-293567 and the sdm cluster from Kribbella sandramycini ATCC 39419T exhibit nearly identical genetic organization. nih.gov This similarity in gene content and arrangement suggests a conserved biosynthetic pathway for this compound across these different bacterial strains. Such comparative genomic studies are crucial for understanding the evolution of secondary metabolite pathways and for identifying functionally important genes within the cluster. nih.govnih.govmdpi.com The high level of conservation indicates that the core biosynthetic machinery for this complex molecule has been maintained in these related species. nih.gov

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a suite of specialized enzymes encoded by the san BGC. The central enzymatic machinery responsible for assembling the peptide core is a Non-Ribosomal Peptide Synthetase (NRPS) system.

NRPSs are large, modular megaenzymes that synthesize peptides without the use of a ribosome template. nih.govnih.gov These enzymatic assembly lines are common in bacteria and fungi for the production of a wide array of natural products with diverse biological activities. nih.govebi.ac.uk The modular nature of NRPSs allows for the incorporation of a variety of standard and non-proteinogenic amino acids into the final peptide product. researchgate.net

Each module within an NRPS is typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net A minimal module consists of three core domains: an Adenylation (A) domain, a Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, and a Condensation (C) domain. mdpi.com

The this compound BGC contains two NRPS genes, san11 and san12. nih.gov These genes encode the multienzyme complex that assembles the pentadepsipeptide monomer of this compound. The architecture of these NRPS modules follows the canonical NRPS structure, with specific domains arranged to catalyze the step-wise elongation of the peptide chain. nih.gov The proposed assembly line involves the synthesis of two identical peptide chains which are then dimerized and cyclized. nih.govresearchgate.net

NRPS GeneModuleDomain ArchitectureProposed Activated Amino Acid
san11/san12Module 1C-A-TD-Serine
Module 2C-A-TL-Alanine
Module 3C-A-TL-Pipecolic acid
Module 4C-A-TL-Alanine
Module 5C-A-T-TEN-methyl-L-cysteine

Note: C=Condensation, A=Adenylation, T=Thiolation (or Peptidyl Carrier Protein), TE=Thioesterase.

The specificity of an NRPS module for a particular amino acid is determined by its Adenylation (A) domain. ebi.ac.uk The A-domain functions in a two-step process: it first recognizes and selects a specific amino acid substrate and then activates it as an aminoacyl-adenylate at the expense of ATP. nih.govebi.ac.uk This activated amino acid is then transferred to the phosphopantetheine arm of the adjacent Thiolation (T) domain, forming a covalent thioester bond. ebi.ac.uk

In the biosynthesis of this compound, the A-domains within the NRPS modules encoded by san11 and san12 are predicted to recognize and activate D-Serine, L-Alanine, L-Pipecolic acid, and N-methyl-L-cysteine. nih.gov The growing peptide chain is passed from one module to the next through the action of Condensation (C) domains, which catalyze the formation of peptide bonds. mdpi.com The final step in the assembly of the linear peptide is catalyzed by a Thioesterase (TE) domain, which is responsible for releasing the completed peptide chain from the NRPS enzyme, often accompanied by cyclization. nih.gov For this compound, a unique mechanism is proposed where two identical pentadepsipeptide chains are synthesized, and the TE domain facilitates a "backwards" attack to form a linear dimer, which is then macrocyclized. nih.govresearchgate.net

Tailoring Enzymes and Post-Assembly Modifications

The biosynthesis of this compound, like many other complex natural products, involves a series of enzymatic modifications to a core scaffold. These "tailoring" enzymes are crucial for installing the chemical functionalities that are often essential for the molecule's biological activity. While the complete enzymatic cascade for this compound is yet to be fully characterized, analysis of its biosynthetic gene cluster from Kribbella sp. CA-293567 and comparisons with related compounds like the luzopeptins offer significant insights.

Chromophore Biosynthesis Pathways

A defining feature of this compound is its two 3-hydroxy-4-methoxy-2-methylquinoline-5-carboxylic acid chromophores. The enzymatic pathway leading to this unique quinoline (B57606) moiety is a key area of investigation. While the specific enzymes in the this compound biosynthetic gene cluster have not been functionally characterized, the biosynthesis of quinoline alkaloids in other organisms generally proceeds through the degradation of tryptophan to form anthranilate, which then serves as a key precursor. It is hypothesized that a series of enzymes, including hydroxylases, methyltransferases, and cyclases, are involved in the step-wise construction of the substituted quinoline ring. The identification of genes encoding such enzymes within the this compound gene cluster provides a roadmap for future biochemical studies.

In the related luzopeptin (B1179268) biosynthesis, a multitasking cytochrome P450 enzyme has been identified that catalyzes several key oxidative steps. It is plausible that a similar P450-dependent mechanism is involved in the hydroxylation and other modifications of the quinoline ring in this compound biosynthesis.

Cyclization Mechanisms (e.g., Macrolactamization)

The core of this compound is a 32-membered cyclic decadepsipeptide. The formation of this large ring, a process known as macrolactamization, is a critical step in the biosynthetic pathway. The assembly of the peptide backbone is carried out by a Non-Ribosomal Peptide Synthetase (NRPS) machinery. Analysis of the this compound biosynthetic gene cluster has led to a proposed non-canonical NRPS assembly line.

This proposed mechanism suggests that two identical pentapeptide chains are synthesized by the NRPS. Subsequently, a thioesterase (TE) domain, typically found at the end of NRPS assembly lines, is thought to catalyze the dimerization and cyclization of these two chains to form the final cyclic decadepsipeptide core. This proposed "head-to-tail" cyclization of a linear precursor is a common strategy in the biosynthesis of cyclic peptides.

Table 1: Proposed Steps in this compound Macrolactamization

StepDescriptionProposed Enzymatic Domain
1. Pentapeptide SynthesisAssembly of a linear five-amino-acid chain.Non-Ribosomal Peptide Synthetase (NRPS) modules
2. DimerizationCoupling of two identical pentapeptide chains.Thioesterase (TE) Domain
3. MacrolactamizationIntramolecular cyclization to form the 32-membered ring.Thioesterase (TE) Domain

Biosynthetic Intermediates and Precursor Incorporation Studies

Direct experimental evidence for the biosynthetic intermediates and precursors of this compound is currently limited. Precursor incorporation studies, where isotopically labeled compounds are fed to the producing organism and their incorporation into the final product is traced, are a powerful tool for validating proposed biosynthetic pathways. To date, no such studies have been published specifically for this compound.

However, insights can be gleaned from studies on related compounds. For instance, feeding experiments with analogs of the amino acid precursors in other NRPS-derived peptides have been shown to result in the production of novel, "unnatural" natural products. This approach, known as precursor-directed biosynthesis, holds promise for generating novel this compound analogs with potentially altered biological activities.

Strategies for Biosynthetic Pathway Elucidation and Characterization

The complete elucidation of the this compound biosynthetic pathway requires a multi-pronged approach that combines genetic, biochemical, and analytical techniques. Key strategies include:

Genome Mining and Bioinformatic Analysis: The initial identification of the this compound biosynthetic gene cluster was a crucial first step. Further bioinformatic analysis of the genes within this cluster can provide predictions about the functions of the encoded enzymes, guiding further experimental work.

Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a more genetically tractable host organism, such as Streptomyces coelicolor, can facilitate the study of the pathway and the production of biosynthetic intermediates. This approach can also be used to create engineered pathways for the production of novel analogs.

In Vitro Enzyme Assays: The functional characterization of individual enzymes from the biosynthetic pathway is essential for confirming their proposed roles. This involves expressing and purifying the enzymes and then testing their activity with putative substrates.

Gene Knockout and Complementation: Deleting specific genes within the biosynthetic cluster in the native producer and observing the effect on this compound production can provide strong evidence for the function of those genes. The subsequent reintroduction of the gene (complementation) should restore production.

Precursor Feeding Studies: As mentioned previously, feeding studies with labeled precursors are vital for confirming the building blocks of the molecule and for probing the substrate flexibility of the biosynthetic enzymes.

The journey to fully understand the biosynthesis of this compound is ongoing. The combination of these powerful molecular and chemical techniques will undoubtedly continue to unravel the intricate enzymatic logic behind the construction of this remarkable natural product, paving the way for its biosynthetic engineering and the generation of novel therapeutic agents.

Synthetic Chemistry and Analog Development of Sandramycin

Total Synthesis Approaches to Sandramycin

The total synthesis of this compound has been a notable achievement, confirming its structure and absolute stereochemistry figshare.compurdue.edu. Several key strategic considerations have guided these efforts, often involving convergent approaches and late-stage functionalization.

Key Synthetic Methodologies and Strategic Considerations

A prominent strategy for the total synthesis of this compound involves a convergent approach utilizing a multicomponent reaction sequence. One such successful route employed a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence to construct a linear pentadepsipeptide precursor nih.govacs.org. This linear fragment was then subjected to a [5+5] coupling to form the macrocyclic decadepsipeptide backbone, followed by macrolactamization and the introduction of the quinaldin chromophores in a late-stage step nih.govfigshare.compurdue.edu. This late-stage introduction of the chromophore is a crucial strategy, as it allows for the facile preparation of structural analogues with modified intercalation capabilities figshare.compurdue.edu.

Solid-phase synthesis has also emerged as a powerful tool for the total synthesis of this compound and its analogues researchgate.netnih.govacs.org. This methodology facilitates the preparation of complex cyclic peptides by allowing for on-resin ester formation and subsequent [5+5] peptide coupling. The solid-phase approach offers advantages in terms of purification and the ability to generate libraries of desymmetrized analogues researchgate.netnih.govacs.org.

Diastereoselective and Stereochemical Control in Synthesis

Achieving precise stereochemical control is paramount in the synthesis of complex molecules like this compound. The Ugi three-component reaction, while efficient for assembling peptide fragments, can sometimes present challenges in diastereoselectivity researchgate.net. Strategies to address this include the careful selection of starting materials and reaction conditions. For instance, the use of chiral auxiliaries or catalysts can influence the stereochemical outcome of key bond-forming reactions, ensuring the correct relative configuration of stereocenters within the peptide backbone researchgate.netsci-hub.seunits.it. The convergent synthesis of the pentadepsipeptide precursor, where the labile ester linkage is introduced in a final coupling reaction, highlights the importance of racemization-free conditions to maintain stereochemical integrity figshare.compurdue.edu.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues has been driven by the desire to understand the structure-activity relationships (SAR) and to develop compounds with improved or altered biological profiles researchgate.netresearchgate.netgoogle.com. Modifications have been targeted at various parts of the this compound molecule, including its chromophores and peptide backbone.

Targeted Modifications of Chromophores

The heteroaromatic quinoline (B57606) chromophores are critical for this compound's DNA bis-intercalation activity figshare.compurdue.edunih.gov. Modifications to these chromophores have been systematically explored to investigate their role in DNA binding affinity and selectivity figshare.compurdue.eduresearchgate.netgoogle.com. Research has involved the synthesis of analogues with deleted functional groups or altered core structural elements within the chromophore researchgate.netgoogle.com. For example, analogues with dihydroxy and diacetoxy modifications of the chromophore have been prepared and evaluated nih.gov. Studies have indicated that alterations in the chromophore significantly impact DNA binding affinity and selectivity, more so than modifications to the decadepsipeptide backbone figshare.comresearchgate.netnih.gov.

Modifications of the Decapeptide Backbone

The cyclic decadepsipeptide backbone of this compound provides the structural scaffold that positions the chromophores for DNA intercalation purdue.edunih.gov. Modifications to the peptide backbone have been undertaken to explore the SAR and to potentially enhance properties like bioavailability or stability researchgate.netnih.govgoogle.comnih.gov. These modifications can include the introduction of different amino acid residues or alterations to the macrocyclic structure. For instance, studies have identified specific amino acid residues that can be modified without compromising biological activity, leading to the preparation of probe molecules and analogues researchgate.netnih.gov. The symmetrical nature of the decadepsipeptide backbone, with its C2 axis of symmetry, has also guided synthetic strategies, allowing for fragment coupling approaches figshare.compurdue.edu.

Preparation of Desymmetrized and Dimeric Analogues

The C2 symmetry of this compound has facilitated the synthesis of desymmetrized analogues, where one half of the molecule is modified independently purdue.eduresearchgate.netnih.gov. This approach allows for a more focused investigation of specific structural elements. Furthermore, dimeric analogues of this compound have been synthesized, often as part of SAR studies or to explore enhanced DNA binding or cellular uptake mechanisms researchgate.netnih.gov. The solid-phase synthesis approach has proven particularly effective for preparing a range of these desymmetrized and dimeric analogues researchgate.netnih.govacs.org.

Novel Synthetic Strategies for Accessing this compound-Inspired Scaffolds

The synthesis of this compound and its analogues has been advanced through several innovative strategies that enable efficient access to its complex cyclic depsipeptide scaffold and its derivatives.

Late-Stage Functionalization and Chromophore Introduction

A key strategic element in accessing this compound-inspired scaffolds involves the late-stage introduction of the heteroaromatic quinoline chromophores . purdue.eduresearchgate.netacs.org By synthesizing the core cyclic depsipeptide scaffold first and then attaching the chromophores, chemists can readily generate a diverse range of analogues with modifications to the chromophore. This strategy facilitates systematic exploration of structure-activity relationships by allowing for variations in the number, position, or nature of the chromophores, thereby influencing the compound's DNA intercalation capabilities and biological activity.

Macrocyclization Techniques

The formation of the 32-membered macrocyclic ring is a critical step in the total synthesis of this compound. This is typically achieved through intramolecular amide or ester bond formation . researchgate.netacs.orgacs.orgresearchgate.net For instance, macrocyclization via esterification has been reported to occur under Mitsunobu conditions, yielding the macrocycle in high conversion. Similarly, macrocyclization at the secondary amide site has been achieved with "superb conversion (90%)", underscoring the efficiency of these cyclization strategies in forming the complex cyclic depsipeptide structure. researchgate.netacs.orgacs.orgresearchgate.net

Solid-Phase Synthesis Methodologies

The development of solid-phase synthesis (SPS) approaches has provided a powerful tool for the efficient preparation of this compound and its diverse analogues. nih.govacs.orgresearchgate.netnih.govresearchgate.net This methodology allows for:

On-resin ester formation: Facilitating the construction of the depsipeptide linkages.

[5+5] Peptide Coupling: Enabling the efficient coupling of pre-synthesized peptide fragments on the solid support.

Preparation of Desymmetrized Analogues: Facilitating the synthesis of analogues with modifications at specific positions of the symmetrical scaffold.

SPS offers advantages in terms of purification and the potential for library synthesis, making it a valuable strategy for generating a wide range of this compound derivatives.

Strategies for ADC Payload Development

The adaptation of this compound scaffolds for use as cytotoxic payloads in Antibody-Drug Conjugates (ADCs) represents a significant novel application. This involves the synthesis of modified analogues tailored for conjugation to antibodies. Key strategies include:

Library Synthesis: The preparation of extensive libraries of this compound-inspired analogues (e.g., 34 new analogues) to identify compounds with optimal potency and conjugation properties. researchgate.netresearchgate.netresearchgate.net

Payload Optimization: Modifications are made to enhance the payload's stability, solubility, and conjugation efficiency. This includes the incorporation of solubilizing groups into the linker or the payload itself, and the use of enzymatically cleavable hydrophilic masks to control payload release. researchgate.netresearchgate.net

These strategies enable the development of highly potent and targeted ADCs for cancer therapy.

Conclusion

DNA Interaction Mechanisms

This compound's interaction with DNA is a complex interplay of structural recognition and physical insertion, designed to disrupt DNA's normal function.

A key aspect of this compound's mechanism is its ability to perform DNA bis-intercalation. This process involves the insertion of two planar aromatic moieties, known as chromophores, into the DNA double helix, effectively wedging between adjacent base pairs. researchgate.netgoogle.comresearchgate.net This dual insertion allows this compound to "clamp" the DNA, leading to an unwinding and elongation of the helix. researchgate.netresearchgate.netresearchgate.net The molecule's structure, featuring a 2-fold axis of symmetry, facilitates this symmetrical binding to the DNA. researchgate.netpurdue.eduacs.org

The two pendant heteroaromatic quinoline (B57606) chromophores are indispensable for this compound's bis-intercalation activity. researchgate.netpurdue.edunih.govacs.org These planar structures are responsible for inserting between the DNA base pairs. Research on this compound analogs has highlighted the critical role of these chromophores: replacing the quinoline chromophore with a pyridine (B92270) analog drastically reduced potency by approximately 1000-fold, while isomeric isoquinoline (B145761) chromophores led to a reduction of about 100-fold. google.com The nitrogen atom within the quinoline-2-carboxylate structure is vital for binding affinity, contributing over 1 kcal/mol per chromophore. The fused benzene (B151609) ring adds a substantial binding contribution of approximately 1.1 kcal/mol per chromophore, while the C3 phenol (B47542) group offers a minor enhancement of about 0.5 kcal/mol. google.com Analogs lacking both chromophores demonstrated significantly diminished potency, being at least 105 times less effective than this compound. researchgate.netresearchgate.net

This compound exhibits a notable preference for specific DNA sequences, primarily binding to regions rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues. researchgate.netresearchgate.netresearchgate.netnih.gov Studies utilizing DNase I footprinting have shown that this compound and related compounds like luzopeptins favor binding to DNA segments containing alternating A-T sequences, often with a particular affinity for 5'-AT dinucleotides that are preceded by a 5'-C (forming a 5'-CAT motif). researchgate.netresearchgate.netgoogle.comresearchgate.net

More quantitative analyses using fluorescence quenching and surface plasmon resonance on various deoxyoligonucleotides (5'-d(GCXXGC)2, where XX represents different base pairs) have established a clear binding preference order:

DNA SequenceRelative Binding Affinity
5'-d(GCATGC)2Highest
5'-d(GCGCGC)2High
5'-d(GCTAGC)2Moderate
5'-d(GCCGGC)2Moderate

These findings indicate that the highest affinity sequences, such as 5'-d(GCATGC)2, often feature repeating 5'-PuPy motifs where intercalation occurs at a 5'-PyPu step. researchgate.netgoogle.comnih.gov The sequence 5'-d(GCATGC)2 is considered particularly favorable due to its less stable duplex structure and a more sterically accessible minor groove, which aids in the binding process. google.comnih.gov

The bis-intercalation of this compound into DNA induces significant structural distortions. The insertion of its planar chromophores between base pairs causes the DNA helix to unwind and elongate. researchgate.netresearchgate.net Preliminary studies of a 1:1 complex formed between this compound and the DNA sequence 5'-d(GCATGC)2 revealed that the molecule maintains the DNA's inherent 2-fold axis of symmetry. researchgate.netresearchgate.netresearchgate.netacs.org In this complex, this compound effectively sandwiches the central two AT base pairs, adopting a compact conformation with an interchromophore distance of approximately 10.1 Å. researchgate.netresearchgate.netresearchgate.netacs.org The decadepsipeptide backbone is situated in the minor groove, facilitating hydrophobic contacts and potentially forming hydrogen bonds between its amide NH groups and the C2 carbonyls of thymine bases, thereby contributing to the complex's stability. researchgate.netresearchgate.netgoogle.comnih.gov

Structure Activity Relationship Sar Studies of Sandramycin and Analogues

Correlating Structural Features with DNA Binding Affinity and Selectivity

The efficacy of sandramycin as a DNA-targeting agent is intrinsically linked to its molecular architecture, comprising a cyclic decadepsipeptide backbone and two pendant heteroaromatic chromophores. SAR studies have systematically investigated the contributions of these distinct structural elements to DNA binding and sequence recognition.

Role of Chromophore Modifications on DNA Binding

The heteroaromatic chromophores are the primary moieties responsible for intercalating into the DNA double helix. Research indicates that structural alterations within the chromophore significantly impact both the affinity and selectivity of DNA binding, often to a greater extent than modifications to the peptide backbone researchgate.netcapes.gov.br. This compound preferentially binds to DNA sequences containing 5'-AT base pairs google.comnih.govresearchgate.net.

Studies involving systematic examination of chromophore analogues have utilized techniques such as surface plasmon resonance to establish binding constants and quantify sequence preferences nih.gov. The incremental addition of chromophores to the peptide scaffold demonstrably increases DNA binding affinity. For instance, the cyclic decadepsipeptide backbone alone exhibits a substantial binding affinity (ΔG° = -6.0 kcal/mol), with the addition of each chromophore further enhancing this interaction by approximately 3.2 kcal/mol and 1.0 kcal/mol, respectively google.comacs.org.

Key findings regarding chromophore modifications include:

Affinity Enhancement: The presence of chromophores is essential for high-affinity DNA binding, with analogues lacking these moieties showing significantly reduced binding google.comacs.org.

Sequence Selectivity: While this compound binds with high affinity to various deoxyoligonucleotides, it exhibits a clear preference for sequences such as 5'-d(GCATGC)₂, followed by 5'-d(GCGCGC)₂, and then 5'-d(GCTAGC)₂ and 5'-d(GCCGGC)₂ researchgate.netgoogle.comnih.govresearchgate.net. The differences in binding free energy (ΔΔG°) for these sequence preferences range from 0.3-0.4 kcal/mol to 0.6-1.0 kcal/mol researchgate.netgoogle.comnih.govresearchgate.net.

Activity Modulation: Specific modifications to the chromophore structure can dramatically alter biological activity. For example, the loss of the hydroxyl group at the 3HQA position of the chromophore in this compound analogues has been shown to enhance antitumor activity by a factor of 10,000 nih.gov.

Table 1: DNA Binding Affinity and Sequence Selectivity of this compound and Analogues

CompoundDNA Source/SiteBinding Affinity (Ka)Sequence Preference (ΔΔG°)Reference
This compoundCalf thymus DNA~3.4 x 10⁷ M⁻¹N/A google.com
This compound5'-d(GCATGC)₂High affinity bis-intercalation site5'-d(GCATGC)₂ > 5'-d(GCGCGC)₂ (0.3-0.4 kcal/mol) > 5'-d(GCTAGC)₂ / 5'-d(GCCGGC)₂ (0.6-1.0 kcal/mol) researchgate.netgoogle.comnih.govresearchgate.net
Analogue 32N/AN/AN/A acs.orgpurdue.edu
Analogue 25N/AN/AN/A google.comacs.org
Analogue 24N/AN/AN/A google.comacs.org
This compoundPeptide backbone contribution (ΔG°)N/AN/A acs.org
This compoundFirst chromophore contribution (ΔG°)N/AN/A acs.org
This compoundSecond chromophore contribution (ΔG°)N/AN/A acs.org

Note: ΔG° for the peptide backbone contribution to binding is approximately -6.0 kcal/mol acs.org. The incremental addition of each chromophore increases binding by approximately 3.2 kcal/mol and 1.0 kcal/mol, respectively google.comacs.org.

Influence of Peptide Backbone Modifications on DNA Interactions

The cyclic decadepsipeptide backbone of this compound plays a critical role in positioning the chromophores for intercalation and interacting with the DNA minor groove researchgate.netresearchgate.net. This backbone adopts a characteristic rigid conformation that is maintained in both solid and solution states purdue.edu. SAR studies have explored modifications to this backbone, including the synthesis of desymmetrized analogues and the identification of amino acid residues that can be altered without significantly compromising biological activity acs.org.

Relationship Between Molecular Interactions and Cellular Effects (Mechanistic Link)

The DNA binding and sequence recognition properties of this compound and its analogues directly translate into their cellular effects, primarily through the inhibition of essential cellular processes.

Preclinical in vitro Potency Studies in Relation to Mechanistic Insights

This compound exerts its cytotoxic effects via a mechanism of DNA bis-intercalation, where its planar chromophores are inserted between DNA base pairs, and the peptide backbone occupies the minor groove nih.govagscientific.comresearchgate.net. This intercalation distorts the DNA structure, leading to the inhibition of RNA synthesis by blocking RNA polymerase, thereby arresting DNA replication and transcription nih.govontosight.airesearchgate.net.

Preclinical in vitro potency studies reveal a strong correlation between DNA binding affinity and cytotoxic activity. This compound and its close analogue luzopeptin (B1179268) A are exceptionally potent cytotoxic agents, exhibiting IC50 values in the nanomolar range (6-0.02 nM) acs.org. Analogues lacking chromophores are significantly less potent, demonstrating the critical role of these moieties in both DNA binding and subsequent cellular effects acs.org.

However, modifications to the chromophore can also lead to differential cellular potencies. For instance, an analogue lacking the chromophore phenol (B47542) (compound 4) displayed remarkably higher potency against certain cancer cell lines (melanomas, carcinomas, and adenocarcinomas) with IC50 values as low as 1 pM-10 nM, compared to this compound's activity against leukemia cell lines google.com. This highlights that while chromophores are essential, their specific structural features can fine-tune cellular activity and target specificity. This compound analogues have also been investigated as potent payloads for antibody-drug conjugates (ADCs), with in vitro potency studies guiding the selection of optimal candidates researchgate.net.

Biological Activities and Preclinical Mechanistic Investigations of Sandramycin

Antimicrobial Activity Mechanisms

Sandramycin exhibits potent antibacterial activity jst.go.jptoku-e.comtoku-e.com. While the precise mechanisms by which this compound exerts its antibacterial effects are still under investigation, its general class of compounds, the bis-intercalators, are known to interact with DNA, which is fundamental to bacterial life nih.gov. The provided literature does not specifically detail this compound's interaction with bacterial outer membrane components such as Lipopolysaccharide (LPS) or the BamA protein mdpi.comelifesciences.orgplos.org. However, its broad-spectrum antibacterial action suggests a significant impact on bacterial cellular integrity or essential metabolic pathways.

Antitumor Activity Mechanisms

This compound possesses potent antitumor activity, making it a subject of considerable research interest jst.go.jptoku-e.comtoku-e.comontosight.ai. Its primary mechanism of action involves sequence-selective DNA bis-intercalation, particularly at 5'-AT sites google.comnih.govpurdue.edu. This interaction with DNA disrupts cellular functions critical for cancer cell survival and proliferation.

Induction of Apoptosis via DNA Interaction

The DNA bis-intercalation mechanism of this compound is intrinsically linked to its cytotoxic effects, which can lead to programmed cell death, or apoptosis scinews.uzresearchgate.net. By binding to DNA, this compound can induce DNA damage or interfere with DNA replication and transcription processes. Such disruptions can trigger cellular signaling pathways that culminate in apoptosis, potentially involving caspase activation scinews.uzmdpi.com. The chromophores of this compound are essential for its potent cytotoxic activity, underscoring the importance of its DNA-binding capability google.com.

Inhibition of Cell Proliferation at a Cellular Level

This compound effectively inhibits cell proliferation at a cellular level ontosight.airesearchgate.net. Its mechanism involves binding to DNA and subsequently blocking RNA polymerase, thereby inhibiting RNA synthesis ontosight.ai. By disrupting essential processes like RNA synthesis, this compound targets rapidly dividing cancer cells, leading to their death and halting tumor growth. The removal of this compound's chromophores significantly reduces its cytotoxic potency, highlighting their crucial role in mediating these effects google.com.

Antiviral Activity Mechanisms

This compound and related bis-intercalator compounds have demonstrated antiviral bioactivities google.comresearchgate.netnih.gov. Notably, this compound and its analogs, such as the luzopeptins, have been investigated for their ability to inhibit Human Immunodeficiency Virus (HIV) replication google.comjst.go.jp. The primary antiviral mechanism identified for this class of compounds is the inhibition of HIV-1 reverse transcriptase (RT) google.comjst.go.jpresearchgate.net. By interfering with the function of this essential viral enzyme, this compound can prevent the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Comparative Biological Activity with Related Bis-intercalators

This compound belongs to a family of cyclic decadepsipeptides that includes luzopeptins, quinaldopeptin, and quinoxapeptins google.comresearchgate.netnih.govjst.go.jp. These compounds share the characteristic DNA bis-intercalation mechanism but exhibit variations in their biological activities and DNA sequence selectivity.

Cytotoxicity: this compound and luzopeptin (B1179268) A display comparable cytotoxic potencies google.com. In comparative studies, luzopeptin A demonstrated cytotoxic activity 100-300 times greater than echinomycin (B1671085) google.com. The potency within the luzopeptin series generally declined from A to C google.com. The presence of both chromophores in this compound is essential for its potent cytotoxic activity, as their removal drastically reduces efficacy google.com.

DNA Binding Affinity: this compound exhibits a high affinity for duplex DNA, showing slightly greater affinity than luzopeptin A. Analogs with a single chromophore were substantially less effective, and those lacking chromophores were inactive, underscoring the importance of the chromophores for DNA binding purdue.edu. DNA binding is reported to be approximately ten times more effective in this compound and luzopeptin compared to echinomycin nih.gov.

Sequence Selectivity: this compound preferentially binds to DNA sequences at 5'-AT sites, whereas echinomycin exhibits selectivity for 5'-CG sites google.com. This difference in sequence selectivity can influence their respective biological activities.

Antiviral Activity: While this compound exhibits antiviral properties, related luzopeptins have shown a reversed order of antiviral activity compared to their cytotoxic potency, with luzopeptin C being more effective than B and A in inhibiting HIV replication via reverse transcriptase inhibition google.com.

Comparative Biological Activities of this compound and Related Bis-intercalators

CompoundRelative Cytotoxic Potency (vs. Echinomycin)DNA Binding Affinity (Relative to this compound)Primary Target/Mechanism
This compound100-300x more potent than EchinomycinHigh (Reference)DNA Bis-intercalation, RNA Polymerase Inhibition
Luzopeptin AComparable to this compoundSlightly less than this compoundDNA Bis-intercalation, HIV-1 RT Inhibition
Luzopeptin CLower than Luzopeptin ANot specifiedHIV-1 RT Inhibition (higher than A & B)
EchinomycinLowerLower than this compound/LuzopeptinsDNA Bis-intercalation (5'-CG selective)
QuinaldopeptinNot specifiedNot specifiedDNA Bis-intercalation
QuinoxapeptinsNot specifiedNot specifiedDNA Bis-intercalation, HIV-1 RT Inhibition
Single Chromophore AnalogSignificantly less potent than this compoundSubstantially less than this compoundDNA Intercalation
No Chromophore AnalogInactiveMuch less than this compoundNo significant DNA binding/activity

Mechanisms of Resistance to Sandramycin

Microbial Resistance Pathways

Microbial resistance to antibiotics can arise through various intrinsic and acquired mechanisms. For DNA-binding agents like Sandramycin, these pathways typically involve preventing the drug from reaching its target, modifying or protecting the target, or actively expelling the drug from the cell.

Efflux pumps are membrane-bound protein complexes that actively transport a wide range of substances, including antibiotics, out of the bacterial cell reactgroup.orgmdpi.commicropspbgmu.runih.govbmbreports.orgnih.gov. These pumps can contribute to both intrinsic and acquired resistance. For DNA-binding compounds, increased efflux activity has been identified as a conceivable mechanism for conferring resistance bath.ac.uk. Bacteria utilize various families of efflux pumps, including ATP-binding cassette (ABC) transporters, Major Facilitator Superfamily (MFS), and Resistance-Nodulation-Division (RND) superfamily pumps, which can extrude diverse substrates reactgroup.orgmdpi.commicropspbgmu.runih.govbmbreports.orgnih.gov. While specific efflux pumps directly conferring resistance to this compound have not been widely reported in the literature, the general prevalence of efflux systems in bacterial defense suggests they could play a role.

This compound's primary target is DNA ontosight.aiglpbio.combath.ac.ukresearchgate.net. Resistance mechanisms that alter or protect the drug's target are common for many antibiotics reactgroup.orgmdpi.comnih.govcreative-diagnostics.comfrontiersin.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org. For DNA-binding agents, direct modification of the DNA sequence is unlikely to be a primary resistance mechanism unless the binding is highly specific to a particular sequence. However, mechanisms that repair or mitigate DNA damage caused by intercalators are plausible.

A significant finding relates to the resistance conferred by the protein Ecm16, which has been shown to provide resistance against echinomycin (B1671085) and other quinomycin (B1172624) antibiotics, including this compound, in heterologous hosts researchgate.netosti.gov. Ecm16 is structurally similar to UvrA, a component of the prokaryotic nucleotide excision repair (NER) system involved in DNA damage sensing researchgate.netosti.gov. Studies indicate that Ecm16 binds to echinomycin-bound DNA and links substrate binding to ATP hydrolysis, suggesting a role in protecting or repairing DNA that has been damaged by these intercalating agents researchgate.netosti.gov. This implies that bacterial systems capable of recognizing and repairing drug-induced DNA damage could confer resistance to this compound.

Microorganisms that produce antibiotics, such as the Nocardioides species that produce this compound, often possess intrinsic self-resistance mechanisms to prevent self-intoxication osti.govfrontiersin.orgbiorxiv.org. These mechanisms are essential for the survival of the producing organism. While specific self-resistance mechanisms for this compound producers are not detailed in the reviewed literature, ABC transporters are frequently identified as key components of producer self-resistance in various antibiotic-producing bacteria frontiersin.orgbiorxiv.orgnih.gov. These transporters can efflux the antibiotic out of the producing cell.

Genetic Basis of Resistance (e.g., Mutations, Horizontal Gene Transfer)

The genetic underpinnings of antibiotic resistance are diverse, involving both chromosomal mutations and the acquisition of resistance genes through horizontal gene transfer (HGT) micropspbgmu.rumdpi.commdpi.comnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org.

Mutations: Chromosomal mutations can alter the structure or expression of cellular components, leading to resistance. This can include mutations affecting efflux pump activity (e.g., upregulating pump expression) or modifying drug targets. For DNA-binding agents, while direct target mutation might be less common, mutations affecting DNA repair pathways could confer resistance researchgate.netosti.gov.

Horizontal Gene Transfer (HGT): The transfer of genetic material, such as plasmids, transposons, or bacteriophages, between bacteria facilitates the rapid dissemination of resistance genes mdpi.comnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. This process allows bacteria to acquire pre-existing resistance mechanisms, such as genes encoding efflux pumps or enzymes that modify or inactivate antibiotics. Specific genes or mutational events directly linked to this compound resistance have not been extensively documented in the scientific literature.

Overcoming Resistance: Research Strategies

Addressing antibiotic resistance necessitates the development of novel therapeutic strategies. Research efforts focus on understanding resistance mechanisms and designing countermeasures.

Synthesis of Analogs: The synthesis of this compound analogs is an ongoing area of research ontosight.airesearchgate.net. By modifying the chemical structure of this compound, researchers aim to create derivatives with improved efficacy, reduced toxicity, and potentially the ability to circumvent existing resistance mechanisms.

In Silico Design and SAR Studies: Computational methods, such as quantitative structure-activity relationship (QSAR) studies and structure-based drug design, can aid in identifying key structural features responsible for this compound's activity and potential resistance usp.br. This can guide the design of new analogs that are less susceptible to resistance mechanisms.

Combination Therapies: As with many antibiotics, combining this compound or its derivatives with other agents that inhibit resistance mechanisms (e.g., efflux pump inhibitors) could be a viable strategy. However, specific synergistic combinations for this compound are not detailed in the provided literature.

Exploring Related Resistance Mechanisms: Insights gained from studying resistance to other DNA intercalators, such as the role of Ecm16 in conferring resistance to this compound and related quinomycin antibiotics researchgate.netosti.gov, can inform strategies to combat resistance to this compound. Understanding how these resistance proteins function might reveal targets for novel therapeutic interventions.

Advanced Methodologies in Sandramycin Research

Biophysical Characterization Techniques

Biophysical methods are crucial for characterizing the physical and chemical properties of Sandramycin's interaction with DNA, providing quantitative insights into binding events.

Fluorescence Quenching Studies for DNA Binding

Fluorescence quenching studies are widely utilized to determine the binding constants and stoichiometry of this compound with DNA. This technique monitors changes in the fluorescence intensity of the compound or a fluorescently labeled DNA probe upon complex formation. By analyzing the degree of fluorescence quenching as a function of this compound concentration, researchers can derive thermodynamic parameters such as binding constants (Kb) and assess the compound's preference for specific DNA sequences.

Studies have established that this compound exhibits high affinity for duplex calf thymus DNA. Furthermore, fluorescence quenching experiments have delineated its sequence preference, revealing a hierarchy of binding affinities for different deoxyoligonucleotide sequences. Specifically, this compound demonstrates a preference for sequences containing 5'-PuPy motifs and shows increased affinity for the 5'-d(GCATGC)2 sequence, which represents a high-affinity bis-intercalation binding site. The relative binding affinities for various sequences have been quantified, indicating differences in free energy (ΔΔG°) upon binding.

Table 1: DNA Sequence Preference Determined by Fluorescence Quenching Studies

DNA SequenceBinding Affinity/Preference (ΔΔG° kcal/mol)Notes
5'-d(GCATGC)2Reference (Highest Affinity)High-affinity bis-intercalation binding site.
5'-d(GCGCGC)20.3 - 0.4Exhibits high affinity, with a slightly lower preference than GCATGC.
5'-d(GCTAGC)20.6 - 0.9Binds with high affinity but shows a reduced preference compared to GCATGC.
5'-d(GCCGGC)20.6 - 1.0Similar binding affinity and preference to GCTAGC, indicating a reduced preference relative to the highest affinity sequence.
General MotifPreferredRepeating 5'-PuPy motifs and 5'-PyPu steps are favored for intercalation.

Data derived from researchgate.net, nih.gov, nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Table 2: DNA Binding Kinetics and Stability by SPR

DNA SequenceBinding Parameter (e.g., Affinity, Off-rate)Notes
5'-d(GCATGC)2High Affinity, Exceptionally Slow Off-ratesIndicates strong and stable complex formation.
Various SequencesHigh Affinity, Kinetic DifferencesSPR reveals variations in association and dissociation rates across sequences.

Data derived from researchgate.net, nih.gov

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and DNA Complexation

NMR studies have been instrumental in confirming the binding mode of this compound to DNA, identifying it as a bis-intercalator. Specifically, NMR analysis of this compound complexed with the hexadeoxyribonucleotide duplex 5'-d(GCATGC)2 has indicated that the compound binds via bis-intercalation around the central 5'-AT base pairs. These studies also suggest interactions within the minor groove and the ability of this compound to form hydrogen bonds, such as with gly-NH/TC2 carbonyl groups, which contribute to its binding specificity and affinity.

Table 3: Conformational Analysis and Binding Mode by NMR

DNA SequenceBinding Mode/ConformationKey Findings
5'-d(GCATGC)2Bis-intercalation, Minor Groove BindingConfirms bis-intercalation around central 5'-AT base pairs. Identifies minor groove interactions and potential hydrogen bonding (gly-NH/TC2 carbonyl H-bonds).
General ComplexRigid ConformationThis compound exhibits a characteristic rigid conformation in solution when complexed with DNA.

Data derived from acs.org, google.com

X-ray Crystallography of this compound-Biomolecule Complexes

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structures of biomolecules and their complexes. By analyzing the diffraction pattern produced when X-rays interact with a crystallized sample, researchers can elucidate the precise arrangement of atoms and molecules. While X-ray crystallography is a gold standard for structural biology and has been applied to many DNA-binding molecules and macromolecular complexes, specific published crystal structures of this compound directly complexed with DNA were not detailed in the provided literature snippets. However, the technique is generally employed to visualize the detailed spatial arrangement and interactions within protein-ligand complexes, including DNA-drug complexes, providing a static snapshot of molecular interactions.

Molecular Biology Techniques

Molecular biology techniques complement biophysical methods by providing direct evidence of DNA binding sites and sequence preferences.

DNase I Footprinting for DNA Binding Site Analysis

DNase I footprinting is a molecular biology technique used to identify the specific DNA sequences to which a protein or small molecule binds. In this assay, DNA is partially digested by DNase I, an enzyme that cleaves phosphodiester bonds. When this compound binds to DNA, it protects the region it occupies from DNase I cleavage, creating a "footprint" on the DNA sequence. By comparing the cleavage pattern of DNA in the presence and absence of this compound, researchers can pinpoint the exact binding sites and determine sequence preferences.

DNase I footprinting studies have consistently shown that this compound preferentially binds to DNA sequences containing alternating adenine (B156593) (A) and thymine (B56734) (T) residues. A notable preference has been observed for 5'-AT dinucleotide sequences, which are frequently preceded by a 5'-cytosine (C), forming a 5'-CAT motif. This preference is consistent across different studies and contributes to understanding the sequence-specific recognition mechanisms of this compound.

Table 4: DNA Binding Site Preferences Identified by DNase I Footprinting

DNA Sequence MotifBinding PreferenceNotes
Alternating A/TPreferredThis compound binds most effectively to regions with alternating adenine and thymine residues.
5'-ATPerceptibleSpecific preference for 5'-adenine-thymine dinucleotide sequences.
5'-CATOften Precedes5'-cytosine-adenine-thymine sequences are frequently identified as preferred binding sites, indicating a specific sequence recognition.

Data derived from acs.org, purdue.edu, google.com

Future Research Directions and Prospects for Sandramycin

Exploration of Undiscovered Biosynthetic Potential (e.g., Cryptic BGCs)

The producing organism of sandramycin, initially identified as a Nocardioides sp. and more recently as Kribbella sp., holds significant untapped biosynthetic potential. nih.govmedinadiscovery.com The identification of the this compound biosynthetic gene cluster (BGC) has provided foundational knowledge for exploring this potential. medinadiscovery.com Genomic analysis of related Kribbella strains has revealed that a vast majority—nearly 87%—of their identified BGCs are considered "cryptic" or "silent," meaning they could encode for novel, undiscovered metabolites under specific laboratory conditions. medinadiscovery.com

This reservoir of silent BGCs presents a major opportunity for natural product discovery. nih.gov Future research can focus on activating these cryptic pathways using various genome mining and synthetic biology techniques. bioxone.inmdpi.com Strategies such as promoter engineering, ribosome engineering, and heterologous expression of entire gene clusters could be employed to awaken these silent BGCs. mdpi.comnih.gov A comparative metabologenomic approach, comparing robust producers with strains containing silent clusters, could reveal the specific genetic factors that control the expression of these novel compounds. bioxone.in The exploration of these cryptic clusters in this compound-producing organisms could lead to the discovery of new this compound analogues or entirely new classes of bioactive compounds.

Rational Design and Synthesis of Next-Generation this compound Analogues for Enhanced Activity or Specificity

The total synthesis of this compound has been a significant achievement, enabling the creation of various analogues to probe its structure-activity relationship (SAR). acs.orgnih.gov Both solution-phase and solid-phase synthesis strategies have been developed, with the latter being particularly advantageous for generating diverse analogues by simplifying purification and allowing for easy substitution of amino acid components. acs.orgnih.gov

Rational design of new analogues is a key area for future development. rsc.orgnih.gov By modifying the core structure, researchers aim to create next-generation compounds with improved properties. Key areas of modification include:

The Chromophores : The two 3-hydroxyquinoline-2-carboxylic acid chromophores are essential for DNA intercalation. acs.org Systematic examination of chromophore analogues has been used to assess their contribution to DNA binding affinity and sequence preference. nih.gov

The Peptide Core : The C2-symmetric cyclic decadepsipeptide backbone provides the scaffold for positioning the chromophores. acs.org Solid-phase synthesis has enabled the creation of desymmetrized analogues, allowing for pinpoint modifications to the macrocycle. acs.org Structure-activity relationship studies have shown that certain residues, such as N-Me-Val, can be replaced without loss of activity, opening the door for further modifications. acs.org

Improving Physicochemical Properties : Synthetic analogues have been investigated as payloads for antibody-drug conjugates (ADCs). Initial efforts revealed that some drug-linkers were hydrophobic and prone to aggregation. To overcome this, strategies such as adding solubilizing groups to the linker or using hydrophilic masks on the payload are being explored. researchgate.net

The table below summarizes some of the synthesized analogues and the strategies employed.

Analogue TypeSynthetic StrategyKey FindingsReference(s)
Dihydroxy & Diacetoxy Analogues Solution-phase multicomponent assemblageCreated analogues with modified chromophores to evaluate cytotoxic activity. nih.gov
Desymmetrized Analogues Solid-phase synthesis with on-resin ester formation and [5+5] peptide couplingEnabled pinpoint modification of the C2-symmetric macrocycle, identifying residues that can be substituted without activity loss. acs.orgnih.gov
Chromophore Analogues Solution-phase synthesis and DNA binding studiesAssessed the contribution of individual chromophore features to DNA binding affinity. nih.gov
ADC Payload Analogues Solution-phase synthesisInvestigated strategies to improve solubility and reduce aggregation for use in Antibody-Drug Conjugates. researchgate.net

Mechanistic Studies of Novel Biological Activities

While this compound's primary mechanism is understood to be DNA bis-intercalation, leading to potent cytotoxicity, further studies are needed to uncover potentially novel biological activities. nih.govacs.org Originally isolated as an antitumor antibiotic, it also shows moderate activity against Gram-positive bacteria. nih.gov

Future mechanistic studies could delve into:

Sequence Specificity : this compound binds to the minor groove of double-stranded DNA. acs.org While it binds with high affinity to multiple sequences, it exhibits a preference for certain nucleotide arrangements, such as 5'-d(GCATGC)2 over 5'-d(GCCGGC)2. nih.govresearchgate.net Further investigation into the structural basis of this preference could inform the design of analogues that target specific gene promoter regions.

Inhibition of Cellular Processes : Beyond simply blocking replication and transcription through DNA binding, research could explore if this compound or its analogues inhibit specific DNA-processing enzymes, such as topoisomerases or helicases, similar to other antitumor antibiotics like anthracyclines. biotech-asia.org

Broad-Spectrum Activity : The initial discovery of activity against Gram-positive bacteria could be revisited. nih.gov Mechanistic studies could determine if the mode of action in bacteria is the same as in cancer cells (i.e., DNA intercalation) and explore the potential for developing this compound-based antibacterials. nih.govplos.org

Investigation of this compound in Emerging Research Areas (e.g., Epigenetics, Chemical Probes)

The ability of this compound to interact directly with DNA makes it a candidate for investigation in emerging fields like epigenetics. youtube.comyoutube.com Epigenetic regulation involves modifications to DNA and chromatin that alter gene expression without changing the DNA sequence itself. frontiersin.org Since this compound's binding can be sequence-preferential, it could potentially interfere with the binding of epigenetic modifying enzymes or transcription factors, thereby altering gene expression patterns. Future studies could explore if this compound treatment leads to global epigenetic changes in cells. plos.orgthno.org

Furthermore, the synthesis of modified this compound analogues has already produced valuable chemical probes. nih.gov A chemical probe is a small molecule used to study biological systems. escholarship.org Researchers have successfully prepared photoaffinity probes and biotin-labeled analogues of this compound. acs.org These tools are invaluable for:

Target Identification : Identifying the specific binding sites of this compound on a genomic scale.

Mechanism of Action Studies : Elucidating the downstream cellular effects following DNA binding.

Imaging : Visualizing the localization of the compound within cells.

The development of a portfolio of such probes will be critical for a deeper understanding of this compound's biological functions and for validating its molecular targets. nih.govd-nb.info

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental validation is accelerating drug discovery and provides a powerful paradigm for future this compound research. mdpi.comnih.govfrontiersin.org Computational methods can be applied to predict the properties of novel this compound analogues before their synthesis, saving significant time and resources. ki.se

Future integrated research could involve:

Molecular Docking and Dynamics : Simulating the interaction of this compound and its virtual analogues with various DNA sequences to predict binding affinities and conformations. nih.govmdpi.com This can help prioritize the synthesis of analogues with the highest predicted potency or desired sequence selectivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling : Developing models that correlate the structural features of this compound analogues with their experimentally determined biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Interpreting Experimental Data : Computational approaches can help interpret data from experimental techniques like NMR and surface plasmon resonance, providing a detailed, atomic-level picture of the this compound-DNA complex. purdue.edunih.govnih.gov

By creating an iterative loop where computational predictions guide experimental work and experimental results refine the computational models, researchers can more efficiently navigate the chemical space of this compound analogues to develop compounds with superior therapeutic profiles. mdpi.com This integrated approach will be crucial for optimizing this compound as a lead compound for new anticancer agents.

Q & A

What are the critical methodological steps in the total synthesis of Sandramycin, and how do they address challenges in macrocyclization?

Level: Basic
Answer: The total synthesis of this compound involves a convergent strategy with two pivotal steps: (1) symmetrical pentadepsipeptide coupling and (2) 32-membered macrocyclization at a single secondary amide site, achieving 90% conversion efficiency . A key innovation is the late-stage introduction of the heteroaromatic chromophore, enabling analogs with modified intercalation properties. This approach minimizes ester linkage degradation during synthesis by delaying chromophore incorporation until final stages. Researchers should prioritize protecting-group strategies for labile ester bonds and optimize reaction conditions (e.g., solvent polarity, temperature) to enhance macrocyclization yields .

What experimental methodologies are recommended to characterize this compound’s DNA-binding properties?

Level: Basic
Answer: DNA-binding studies for this compound typically employ:

  • UV-Vis and fluorescence spectroscopy to monitor hypochromism and quenching effects during DNA intercalation.
  • Circular dichroism (CD) to detect conformational changes in DNA helicity.
  • Thermal denaturation assays (measuring ΔTm) to assess stabilization of DNA duplexes.
  • Competitive ethidium displacement assays to quantify binding affinity (Kd).
    Researchers must standardize buffer conditions (e.g., ionic strength, pH) to ensure reproducibility, as DNA-binding kinetics are sensitive to environmental factors .

How should researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

Level: Advanced
Answer: Discrepancies in cytotoxicity data often arise from:

  • Variability in cell culture conditions (e.g., serum concentration, hypoxia).
  • Differential expression of drug-efflux transporters (e.g., P-gp).
    To address this:

Standardize assays using ISO-certified cell lines and control for passage number.

Incorporate transporter inhibition studies (e.g., verapamil for P-gp) to isolate intrinsic toxicity.

Apply multivariate statistical analysis (e.g., ANCOVA) to account for confounding variables like proliferation rates .
Contradictory findings should be contextualized in the Discussion section with comparisons to structurally related agents (e.g., luzopeptins) .

What statistical approaches are optimal for analyzing dose-response relationships in this compound’s antitumor activity?

Level: Advanced
Answer:

  • Non-linear regression models (e.g., Hill equation) to calculate EC50 and Hill coefficients.
  • Bootstrap resampling to estimate confidence intervals for small sample sizes.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., analog vs. parent compound).
    Researchers must validate assumptions of normality (Shapiro-Wilk test) and homoscedasticity (Levene’s test) before analysis. Sensitivity analyses should explore outliers’ impact on model robustness .

How can researchers design experiments to compare this compound’s efficacy with its synthetic analogs lacking chromophores?

Level: Advanced
Answer: A robust experimental design includes:

Isogenic cell panels to control for genetic variability.

Dual-reporter assays (e.g., luciferase for viability, fluorescent dyes for apoptosis) to capture multimodal responses.

Molecular dynamics simulations to predict analog-DNA interaction patterns.

Ethical validation of in vivo models (e.g., tumor xenografts) adhering to 3R principles (Replacement, Reduction, Refinement) .
Data interpretation should integrate structural (NMR) and functional (IC50) datasets to establish structure-activity relationships (SARs) .

What methodologies ensure reproducibility in assessing this compound’s stability under physiological conditions?

Level: Basic
Answer:

  • High-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products.
  • Mass spectrometry (MS) for identifying hydrolyzed fragments (e.g., ester bond cleavage).
  • Accelerated stability studies (40°C/75% RH) to extrapolate shelf-life using Arrhenius kinetics.
    Researchers should document buffer composition (e.g., phosphate vs. Tris) and agitation rates, as mechanical stress impacts degradation .

How can conflicting results in this compound’s pharmacokinetic (PK) profiles between rodent and primate models be methodologically addressed?

Level: Advanced
Answer:

Physiologically based pharmacokinetic (PBPK) modeling to scale doses across species.

Portal vein sampling in rodents to assess first-pass metabolism.

LC-MS/MS quantification of this compound and metabolites in plasma/tissues.

CYP450 inhibition assays to identify interspecies metabolic differences.
Report PK parameters (e.g., AUC, Cmax) with 95% confidence intervals and justify species selection based on evolutionary proximity to humans .

What ethical considerations are critical when designing in vivo studies for this compound analogs?

Level: Advanced
Answer:

  • Institutional Animal Care and Use Committee (IACUC) approval for humane endpoints (e.g., tumor volume limits).
  • Blinded randomization of treatment groups to reduce bias.
  • Sample size justification via power analysis to minimize animal use.
  • Public preregistration of study protocols (e.g., on OSF) to enhance transparency.
    Ethical rigor must align with ARRIVE 2.0 guidelines for reporting in vivo experiments .

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